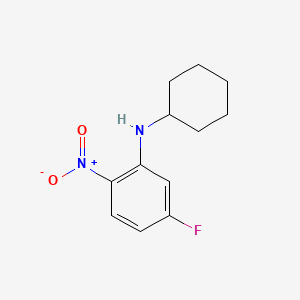
N-cyclohexyl-5-fluoro-2-nitroaniline
Overview
Description
Scientific Research Applications
Novel Dye and Pharmaceutical Intermediate
4-Fluoro-3-nitroaniline and its derivatives have gained importance as novel dye intermediates in the U.S.A., with potential extensions to pharmaceuticals, insecticides, and more dyes. The preparation of various N-substituted derivatives of this compound underscores its utility in synthetic chemistry and industrial applications (Bil, 2007).
Anti-inflammatory Agent Synthesis
Research into N-phenyl-cyclohexenyl sulfonamide derivatives, including efforts to synthesize nitro derivatives like (±)-ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, reveals the potential of fluoro-nitroaniline derivatives in developing anti-inflammatory agents. A QSAR analysis of these derivatives provided insights into designing novel small-molecule inhibitors for NO and cytokine production (Lloret et al., 2009).
Biomedical Imaging
The use of cyanine and nitrobenzoyl derivatives for selective detection in biomedical imaging illustrates the adaptability of fluoro-nitroaniline compounds in developing near-infrared (NIR) fluorescent probes. Such probes are crucial for indicating mitochondrial oxidative stress in vivo, demonstrating the compounds' relevance in biomedical research (Yin et al., 2015).
Drug Delivery and Optical Imaging
Studies on harnessing cyanine reactivity for drug delivery and optical imaging have shown that modifications of cyanine fluorophores, including those potentially related to N-cyclohexyl-5-fluoro-2-nitroaniline, can significantly improve their photostability and utility in biological applications. This research has implications for developing more effective imaging and therapeutic agents (Gorka et al., 2018).
Properties
IUPAC Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJCYNHHOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



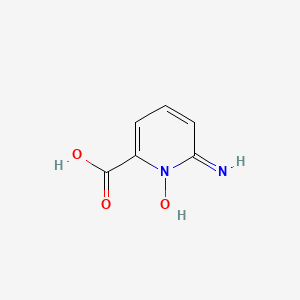


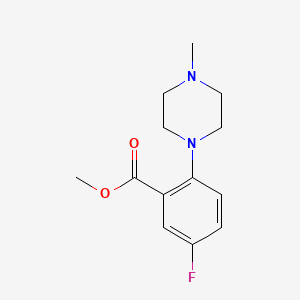
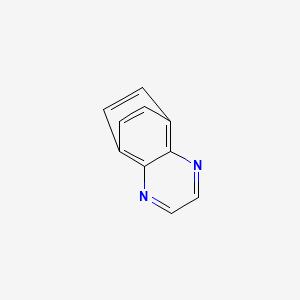
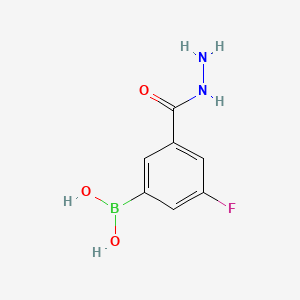
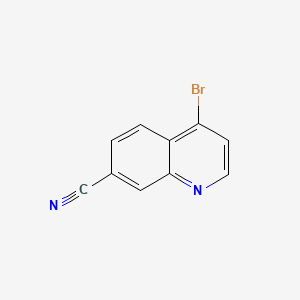
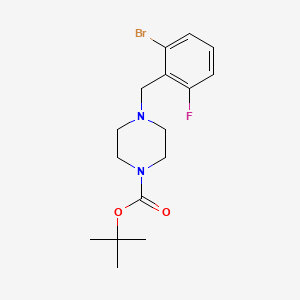

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B594946.png)
![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
